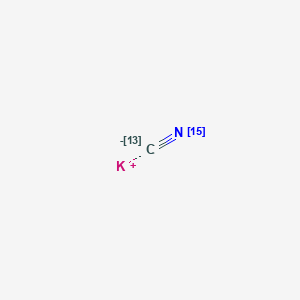

シアン化カリウム-13C,15N

概要

説明

Potassium cyanide-13C,15N (KCN-13C,15N) is a synthetic compound composed of two elements: potassium and cyanide. It is a stable, crystalline solid that has many uses in a variety of scientific research applications. KCN-13C,15N is most commonly used in biochemical and physiological studies due to its unique properties. This compound is also used as a reagent in organic synthesis, as well as in a variety of other laboratory experiments.

科学的研究の応用

有機合成

シアン化カリウム-13C,15Nは、有機合成で頻繁に使用されます . ニトリル、カルボン酸、ヒダントインの調製において重要な役割を果たします . これらの化合物は、医薬品、染料、ポリマーなど、幅広い有機材料の合成において基本的な役割を果たします。

同位体標識

This compoundにおける同位体標識(13Cと15N)は、同位体標識研究において価値があります . 同位体標識は、この場合13Cまたは15Nなどの同位体の反応や代謝経路における通過を追跡するために使用される技術です。これにより、化学反応と生物学的プロセスのメカニズムに関する貴重な洞察を得ることができます。

NMR分光法

This compoundは、核磁気共鳴(NMR)分光法で使用できます . 13Cと15Nの同位体はNMR活性であり、NMR分光計の磁場に応答します。これにより、研究者はシアン化物含有化合物の構造とダイナミクスを原子レベルで研究することができます。

質量分析

This compoundにおける同位体標識は、質量分析にも使用できます . 13Cと15Nの同位体によって生じる独特の質量シフト(M+2)により、研究者は標識化合物を非標識化合物と区別することができ、これは複雑な混合物において特に役立ちます。

環境研究

This compoundは、環境におけるシアン化物の運命を追跡する環境研究に使用できる可能性があります. たとえば、シアン化物が植物によってどのように吸収され、代謝されるかを研究するために使用できます.

毒性学研究

毒性があるため、this compoundは、シアン化物中毒のメカニズムを理解するための毒性学研究で使用できます . 同位体標識は、体内のシアン化物の分布と代謝を追跡するのに役立ちます。

作用機序

Target of Action

Potassium cyanide-13C,15N, like its non-isotopic counterpart, primarily targets the cytochrome c oxidase in the mitochondria of cells . This enzyme plays a crucial role in the electron transport chain, a series of reactions that generate ATP, the cell’s main source of energy.

Mode of Action

Potassium cyanide-13C,15N interacts with its target by binding to the iron within the heme prosthetic group of the cytochrome c oxidase . This binding inhibits the enzyme, preventing it from playing its role in the electron transport chain. As a result, the process of oxidative phosphorylation is disrupted, leading to a decrease in the production of ATP .

Biochemical Pathways

The inhibition of cytochrome c oxidase affects several biochemical pathways. Primarily, it disrupts the electron transport chain and oxidative phosphorylation , leading to a decrease in ATP production . This lack of energy can lead to cell death. Additionally, the disruption of these pathways can lead to an increase in the production of reactive oxygen species, which can cause further damage to the cell .

Pharmacokinetics

It is known that cyanide compounds are rapidly absorbed through the gastrointestinal tract, respiratory tract, and skin . Once absorbed, they are distributed throughout the body, affecting all cells but particularly impacting highly metabolic tissues like the brain and heart . Cyanide is metabolized into less toxic compounds such as thiocyanate and is excreted in the urine .

Result of Action

The primary result of Potassium cyanide-13C,15N action is cellular hypoxia due to the inhibition of ATP production . This can lead to symptoms such as headache, dizziness, shortness of breath, and loss of consciousness. In severe cases, it can result in seizures, cardiac arrest, and even death .

Action Environment

Environmental factors can influence the action of Potassium cyanide-13C,15N. For example, the presence of other substances can affect its absorption and distribution. Additionally, factors such as pH can influence the ionization state of the compound, potentially affecting its interaction with its target . .

Safety and Hazards

Potassium cyanide-13C,15N is highly toxic. It may be corrosive to metals, fatal if swallowed, in contact with skin or if inhaled, and causes severe skin burns and eye damage . It also causes damage to organs (heart, testis, brain) through oral exposure, and to the thyroid gland through prolonged or repeated exposure (Dermal, Inhalation, oral) . It is very toxic to aquatic life with long lasting effects .

生化学分析

Biochemical Properties

The biochemical properties of Potassium Cyanide-13C,15N are not fully elucidated. It is known that cyanide, the parent compound, interacts with several enzymes and proteins, most notably cytochrome c oxidase, a key enzyme in the electron transport chain of mitochondria. This interaction disrupts cellular respiration, leading to a decrease in ATP production .

Cellular Effects

Potassium Cyanide-13C,15N, like its parent compound, can have profound effects on cellular processes. By inhibiting cytochrome c oxidase, it disrupts the electron transport chain, leading to a halt in ATP production. This can affect various cellular processes that rely on ATP, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Potassium Cyanide-13C,15N involves binding to the iron within the heme prosthetic group of cytochrome c oxidase. This prevents the enzyme from transferring electrons to oxygen, the final electron acceptor in the electron transport chain. As a result, the electron transport chain is disrupted, and ATP production is halted .

Temporal Effects in Laboratory Settings

It is known that cyanide compounds are generally stable and do not degrade over time under normal conditions .

Dosage Effects in Animal Models

Cyanide compounds are known to be highly toxic, with adverse effects observed at high doses .

Metabolic Pathways

Potassium Cyanide-13C,15N is involved in the metabolic pathway of cyanide detoxification, where it is converted to thiocyanate by the enzyme rhodanese. This reaction also involves the cofactor sulfur, which is donated by thiosulfate .

Transport and Distribution

Cyanide compounds are known to be rapidly absorbed and distributed throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the mitochondria where it interacts with cytochrome c oxidase .

特性

IUPAC Name |

potassium;(15N)azanylidyne(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.K/c1-2;/q-1;+1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCIKHAZHQZJG-AWQJXPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C-]#[15N].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462882 | |

| Record name | Potassium cyanide-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.1018 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74889-51-3 | |

| Record name | Potassium cyanide-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74889-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

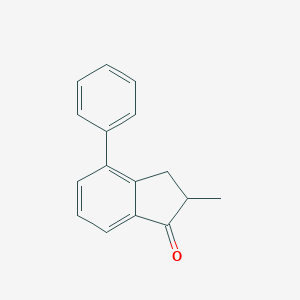

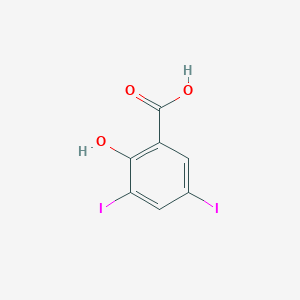

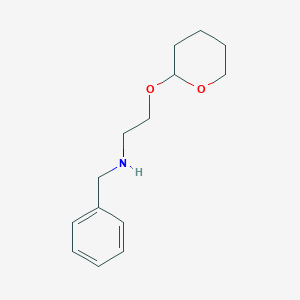

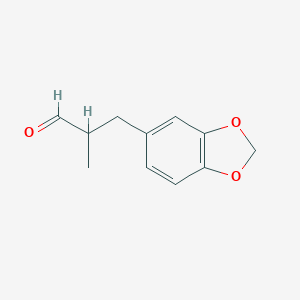

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

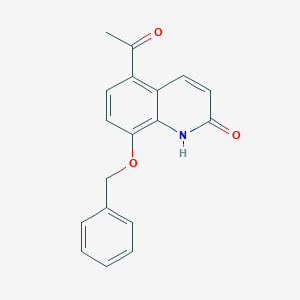

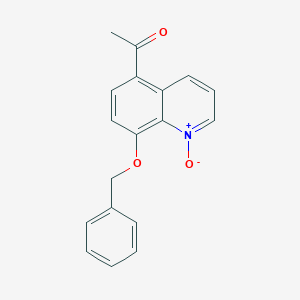

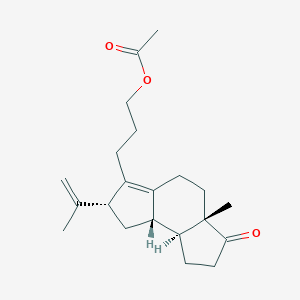

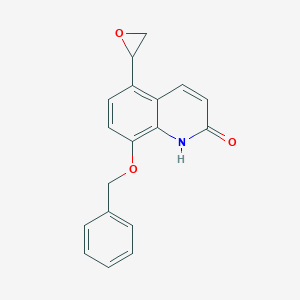

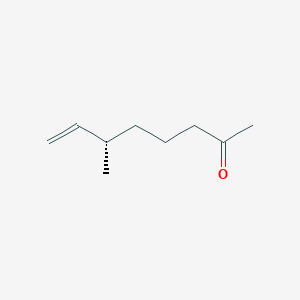

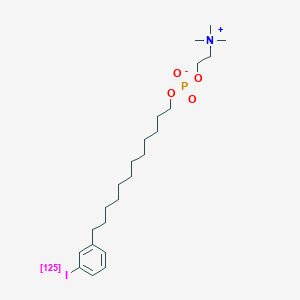

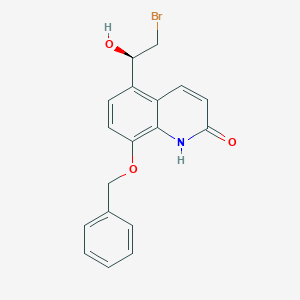

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)

![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)